molecular formula C11H17N5O3 B6528358 8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 36740-30-4

8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6528358
CAS No.: 36740-30-4
M. Wt: 267.28 g/mol
InChI Key: SMYFNMONFRIFPJ-UHFFFAOYSA-N
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Description

8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is structurally related to xanthine derivatives and is known for its potential pharmacological properties, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-dimethylxanthine as the core structure.

    Alkylation: The 1,3-dimethylxanthine undergoes alkylation with 3-methoxypropylamine under basic conditions to introduce the 3-methoxypropylamino group at the 8-position.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with a base like potassium carbonate to facilitate the alkylation.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the alkylation process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxylated purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, it serves as a probe to study purine metabolism and its effects on cellular processes.

Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to known xanthine derivatives like caffeine and theobromine.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interactions with adenosine receptors in the brain. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The molecular targets include A1 and A2A adenosine receptors, which are involved in regulating sleep, cognition, and cardiovascular function.

Comparison with Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, known for its stimulant effects.

    Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant properties.

    Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.

Uniqueness: 8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to the presence of the 3-methoxypropylamino group, which imparts distinct pharmacological properties compared to other xanthine derivatives. This structural modification can enhance its selectivity and potency towards specific adenosine receptors, making it a valuable compound for therapeutic development.

Properties

IUPAC Name

8-(3-methoxypropylamino)-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O3/c1-15-8-7(9(17)16(2)11(15)18)13-10(14-8)12-5-4-6-19-3/h4-6H2,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYFNMONFRIFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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